molecular formula C17H19N3O3 B2663479 N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide CAS No. 2192750-50-6

N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide

Cat. No. B2663479
CAS RN: 2192750-50-6
M. Wt: 313.357
InChI Key: LNFCHBUORJDPDY-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide, also known as COB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme human neutrophil elastase (HNE), which is involved in the inflammatory response. COB has been found to have potential therapeutic applications in various diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

Mechanism of Action

N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide acts as a potent inhibitor of HNE, which is an enzyme involved in the inflammatory response. HNE is known to degrade elastin, a protein that provides elasticity to the lungs. Inhibition of HNE by N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide prevents the degradation of elastin, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been found to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide also reduces the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. In addition, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been found to reduce oxidative stress and improve antioxidant capacity.

Advantages and Limitations for Lab Experiments

N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of HNE, which makes it an ideal tool for studying the role of HNE in various diseases. N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide is also stable and easy to handle in the laboratory. However, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has some limitations as well. It is a synthetic compound that may not accurately reflect the natural physiological conditions. In addition, the effects of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide. One area of interest is the development of new derivatives of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide with improved pharmacological properties. Another area of interest is the investigation of the role of HNE in other diseases such as cancer and cardiovascular disease. Furthermore, the development of new methods for the delivery of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide to the lungs may improve its therapeutic efficacy in respiratory diseases.

Synthesis Methods

The synthesis of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide involves the reaction of 4-cyanooxan-4-yl chloride with 4-(2-oxopyrrolidin-1-yl)benzamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide.

Scientific Research Applications

N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted on animal models of COPD, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide was found to reduce inflammation and improve lung function. It has also been shown to be effective in reducing the production of mucus in the airways of cystic fibrosis patients.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-12-17(7-10-23-11-8-17)19-16(22)13-3-5-14(6-4-13)20-9-1-2-15(20)21/h3-6H,1-2,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCHBUORJDPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3(CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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